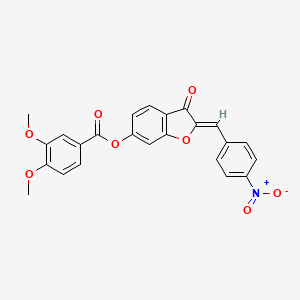

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-30-19-10-5-15(12-21(19)31-2)24(27)32-17-8-9-18-20(13-17)33-22(23(18)26)11-14-3-6-16(7-4-14)25(28)29/h3-13H,1-2H3/b22-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCAJURBSVNGIG-JJFYIABZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C20H19N1O5

- Molecular Weight : 365.37 g/mol

- IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of nitro groups in the benzylidene moiety may enhance radical scavenging abilities. Studies show that related compounds can effectively neutralize free radicals and reduce oxidative stress in cellular models .

Anticancer Activity

Preliminary studies suggest that (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives may possess anticancer properties. In vitro assays demonstrated that these compounds inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process and tumorigenesis. The inhibition of COX enzymes can lead to reduced prostaglandin synthesis, thereby alleviating inflammation and potentially decreasing tumor growth .

Study on Antioxidant Effects

A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of several benzofuran derivatives. The results indicated that (Z)-2-(4-nitrobenzylidene)-3-oxo... exhibited a notable reduction in malondialdehyde levels in treated cells compared to controls, suggesting its effectiveness in mitigating oxidative damage .

Clinical Implications

Another study focused on the anticancer properties of related compounds demonstrated significant tumor reduction in animal models treated with these benzofuran derivatives. The study reported a tumor volume decrease by approximately 40% in treated groups compared to controls after four weeks of treatment .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate exhibit notable anticancer properties. For example, research has demonstrated the ability of related nitrobenzylidene derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other bioactive molecules. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, the synthesis of fused tetracyclic quinolines from similar structures has been reported, showcasing the versatility of benzofuran derivatives in drug development .

Inhibitory Activity Against Enzymes

Compounds with similar structures have shown inhibitory activity against specific enzymes involved in bacterial cell wall synthesis, such as Mur ligases. This suggests potential applications in developing new antibacterial agents .

Case Study 1: Anticancer Mechanism

A study focused on a series of nitrobenzylidene derivatives demonstrated their effectiveness against various cancer cell lines. The mechanism involved induction of oxidative stress and subsequent apoptosis in cancer cells. The compound's structure was crucial for its interaction with cellular targets, leading to enhanced anticancer activity .

Case Study 2: Synthesis and Characterization

Research detailing the synthesis of benzofuran derivatives highlighted the importance of this compound as an intermediate. The study provided insights into reaction conditions that optimize yield and purity, emphasizing the compound's role in creating more complex molecules with potential therapeutic applications .

Summary Table of Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.